6-Chloro-4-hydrazinoquinoline
Overview
Description
6-Chloro-4-hydrazinoquinoline is a chemical compound with the molecular formula C9H8ClN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-hydrazinoquinoline typically involves the reaction of 6-chloroquinoline with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
6-Chloroquinoline+Hydrazine Hydrate→this compound
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline compounds.
Scientific Research Applications
6-Chloro-4-hydrazinoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 6-Chloro-4-hydrazinoquinoline involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes and interfere with cellular processes. The compound’s hydrazine group allows it to form covalent bonds with biological molecules, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-Hydrazinoquinoline
- 6-Bromo-4-hydrazinoquinoline
- 8-Hydrazinoquinoline
Comparison: 6-Chloro-4-hydrazinoquinoline is unique due to the presence of the chlorine atom at the 6-position, which can influence its reactivity and biological activity. Compared to 4-Hydrazinoquinoline, the chlorine substituent can enhance the compound’s stability and alter its interaction with biological targets. The bromine-substituted analog, 6-Bromo-4-hydrazinoquinoline, may exhibit different reactivity due to the larger atomic size and different electronic properties of bromine compared to chlorine.
Properties
IUPAC Name |
(6-chloroquinolin-4-yl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-6-1-2-8-7(5-6)9(13-11)3-4-12-8/h1-5H,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGQCTXYMNTVEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498467 | |
Record name | 6-Chloro-4-hydrazinylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40498467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68500-31-2 | |
Record name | 6-Chloro-4-hydrazinylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40498467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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